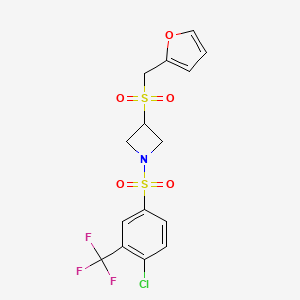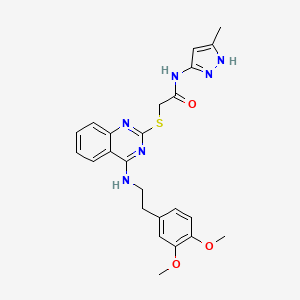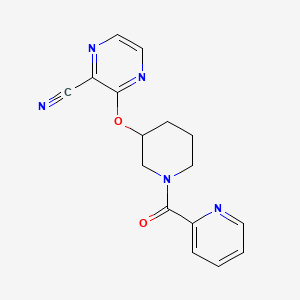![molecular formula C14H11N3O5S B2392708 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 681231-75-4](/img/structure/B2392708.png)
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide was analyzed based on IR, 1H, 13C NMR and mass spectral data .
Chemical Reactions Analysis
The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Scientific Research Applications
Synthesis and Chemical Properties
The compound belongs to a class of molecules that have been extensively studied for their novel synthesis methods and chemical properties. For instance, research on the synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities highlights the significance of similar chemical entities in developing anti-ulcer drugs. The study of these compounds offers insights into the synthesis processes, potentially leading to the discovery of more efficient or environmentally friendly methods for producing pharmaceuticals (S. Saini et al., 2019).
Antimicrobial and Antitumor Activity
Compounds with structural similarities to "(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide" have been evaluated for their antimicrobial and antitumor activities. Imidazole derivatives, for example, have shown potential in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (M. Iradyan et al., 2009).
Role in Management of Urinary Tract Infections
The nitrofuran class, to which this compound is related, has been explored for its role in managing urinary tract infections, highlighting the continued relevance of nitrofurans in clinical use against a wide spectrum of bacteria. This research emphasizes the unique action mechanisms of nitrofurans, which could inform the development of new antibacterial agents (D. Guay, 2012).
Pharmacological Evaluation and Molecular Docking Studies
Studies on benzofused thiazole derivatives, which share a common structural motif with the compound of interest, have demonstrated their potential as antioxidant and anti-inflammatory agents. These studies, including pharmacological evaluation and molecular docking, indicate the broad therapeutic potential of such compounds and provide a foundation for further research into their mechanisms of action and clinical applications (Dattatraya G. Raut et al., 2020).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the focus has shifted towards understanding the degradation, biotoxicity, and environmental impact of pharmaceutical compounds, including their by-products. Advanced oxidation processes (AOPs) have been utilized to degrade such compounds, revealing the importance of understanding their environmental fate and the potential risks associated with their degradation products (Mohammad Qutob et al., 2022).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, benzothiazole derivatives are known to exhibit a wide range of biological activities. For instance, some benzothiazole derivatives have shown cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells .
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c1-16-9-4-3-8(21-2)7-11(9)23-14(16)15-13(18)10-5-6-12(22-10)17(19)20/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGNUEKDHCQJMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2392625.png)
![N-(3-chlorophenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2392626.png)

![1-(4-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392631.png)
![5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2392632.png)


![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/no-structure.png)
![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide](/img/structure/B2392640.png)

![N-[2-(4-chlorophenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2392642.png)
![3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one](/img/structure/B2392643.png)

![2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one](/img/structure/B2392647.png)
